molecular formula C8H13N3OS B1332932 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine CAS No. 3008-61-5

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

Katalognummer: B1332932
CAS-Nummer: 3008-61-5
Molekulargewicht: 199.28 g/mol
InChI-Schlüssel: GSAMTLRIAXVZHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of thiazole chemistry, which began with the fundamental work on the Hantzsch thiazole synthesis. The Hantzsch thiazole synthesis, first reported in the late 19th century, established the foundational methodology for constructing thiazole rings through the condensation of alpha-haloketones with thioamides, providing the synthetic foundation upon which modern thiazole chemistry is built. This reaction has been refined and modified over decades to accommodate various substituent patterns and functional group combinations, ultimately enabling the synthesis of complex thiazole derivatives such as this compound.

The specific development of morpholine-substituted thiazoles emerged from the recognition that morpholine represents a valuable pharmacophoric element in medicinal chemistry. Morpholine-containing compounds have been extensively studied for their biological activities, and the incorporation of morpholine substituents into thiazole frameworks represents a logical extension of structure-activity relationship studies. The methylene-linked morpholine-thiazole architecture likely emerged from systematic efforts to combine these two heterocyclic systems in a manner that preserves the beneficial properties of both components while potentially creating synergistic effects.

Historical records in chemical databases indicate that this compound was first catalogued in chemical databases in the mid-2000s, with the PubChem database showing creation dates of 2005 for related structures. This timeline corresponds with increased interest in heterocyclic hybrid compounds and the development of high-throughput synthetic methodologies that enabled the preparation of diverse compound libraries containing multiple heterocyclic elements. The compound's inclusion in various commercial chemical catalogues and research databases reflects its recognition as a valuable synthetic intermediate and potential lead compound for drug discovery programs.

The synthetic approaches to this compound have likely evolved alongside advances in thiazole synthesis methodology. Modern synthetic strategies may incorporate microwave-assisted synthesis, solid-phase synthesis techniques, and green chemistry principles to improve efficiency and reduce environmental impact. Recent literature demonstrates that microwave-supported one-pot reactions can be used for the synthesis of morpholine-containing thiazole derivatives, achieving reaction times of approximately one hour compared to conventional methods requiring ten hours. These methodological advances have made compounds like this compound more accessible for research and development applications.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry due to its representation of multiple important chemical principles and synthetic strategies. The compound exemplifies the concept of heterocyclic hybridization, where distinct ring systems are combined to create molecules with potentially enhanced or novel properties. This approach has become increasingly important in modern drug discovery, where the combination of different pharmacophoric elements can lead to compounds with improved selectivity, potency, and pharmacokinetic profiles.

The thiazole component of the molecule contributes significant electronic and structural features that are highly valued in heterocyclic chemistry. Thiazoles are characterized by significant pi-electron delocalization and possess aromatic character, which is evidenced by proton nuclear magnetic resonance chemical shifts that indicate strong diamagnetic ring current effects. The calculated pi-electron density marks the 5-position of the thiazole ring as the primary site for electrophilic substitution, while the 2-position hydrogen is susceptible to deprotonation, providing multiple sites for chemical modification and functionalization.

The morpholine ring system contributes complementary chemical properties that enhance the overall significance of the hybrid molecule. Morpholine is a saturated six-membered ring containing both nitrogen and oxygen heteroatoms, providing sites for hydrogen bonding and contributing to the basicity of the molecule. The morpholine nitrogen can participate in various chemical transformations and can serve as a coordination site for metal complexes, expanding the potential applications of morpholine-containing compounds beyond traditional organic chemistry.

The methylene bridge connecting the morpholine and thiazole rings represents an important structural feature that allows for conformational flexibility while maintaining electronic communication between the two heterocyclic systems. This type of linkage is commonly employed in medicinal chemistry to create compounds that can adopt multiple conformations to interact with different biological targets. The flexibility provided by the methylene bridge allows the molecule to potentially bind to various protein active sites while maintaining the beneficial properties of both heterocyclic components.

Recent advances in heterocyclic chemistry have demonstrated that thiazole-based hybrids, including morpholine-containing derivatives, exhibit enhanced biological activities compared to their individual components. The strategic approach of molecular hybridization has been shown to markedly enhance drug efficacy, mitigate resistance to multiple drugs, and minimize toxicity concerns. This principle has been demonstrated with various thiazole-linked hybrids that exhibit anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities, establishing hybrid heterocyclic compounds as valuable targets for pharmaceutical development.

Position within Thiazole-Based Compounds Classification

Within the comprehensive classification system of thiazole-based compounds, this compound occupies a specific position as a 2-amino-4-substituted thiazole derivative. This classification is based on the substitution pattern of the thiazole ring, where the amino group is located at the 2-position and the morpholin-4-ylmethyl substituent is attached to the 4-position of the thiazole ring. This substitution pattern places the compound within the broader category of 2-aminothiazoles, which represent an important class of heterocyclic compounds with significant biological and synthetic importance.

The 2-aminothiazole structural motif is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical compounds and natural products. The parent 2-aminothiazole structure serves as a precursor to sulfa drugs and has been utilized as a thyroid inhibitor in the treatment of hyperthyroidism. The substitution of the 4-position with morpholine-containing groups represents a specific modification strategy aimed at enhancing the biological properties and synthetic utility of the basic 2-aminothiazole framework.

From a synthetic perspective, this compound can be classified as a product of the Hantzsch thiazole synthesis or related methodologies. The Hantzsch synthesis typically involves the condensation of alpha-haloketones with thiourea derivatives, and the specific substitution pattern observed in this compound suggests that it may be prepared using appropriately substituted starting materials. The presence of the morpholine substituent at the 4-position indicates that the synthesis likely involves a morpholine-containing alpha-haloketone or a post-synthetic modification of a simpler thiazole precursor.

The compound also fits within the classification of heterocyclic hybrid molecules, representing the convergence of thiazole and morpholine chemistry. This classification has become increasingly important as the pharmaceutical industry has recognized the value of combining different heterocyclic pharmacophores to create molecules with enhanced or novel biological activities. The morpholine-thiazole hybrid architecture represents a specific example of this strategy, where the electron-rich morpholine ring is combined with the electron-deficient thiazole ring to create a molecule with complementary electronic properties.

Within the broader context of sulfur-nitrogen heterocyclic compounds, this compound represents part of a significant class of compounds that have played important roles in pharmaceutical development over the past decade. Sulfur-nitrogen heterocyclic compounds have gained attention due to their wide range of biological activities, and the thiazole fragment specifically has been recognized for its reactive carbon sites that enable various chemical transformations including addition, condensation, oxidation-reduction, and substitution reactions.

Research Significance and Academic Interest

The research significance of this compound stems from its potential applications across multiple areas of chemical and biological research. The compound has attracted academic interest as both a synthetic target and a potential lead compound for drug discovery programs. Current research efforts have focused on understanding the structure-activity relationships of morpholine-containing thiazole derivatives and their potential applications in treating various diseases and conditions.

Recent academic studies have demonstrated that morpholine-based thiazole derivatives can be strategically modified to improve binding affinity, selectivity, and pharmacokinetic properties when targeting specific biological systems. Research has shown that thiazole and morpholine moieties can work synergistically to boost inhibitory efficacy and selectivity over other binding proteins by interacting with specific target binding sites. This finding has significant implications for the development of new therapeutic agents and has generated considerable interest in the systematic study of morpholine-thiazole hybrid compounds.

The compound's research significance is further enhanced by its role as a representative example of modern synthetic heterocyclic chemistry. Academic researchers have utilized morpholine-thiazole hybrids to investigate fundamental questions about heterocyclic reactivity, conformational preferences, and electronic effects in hybrid ring systems. These studies contribute to the broader understanding of how different heterocyclic systems can be combined to create molecules with predictable and useful properties.

From a synthetic chemistry perspective, this compound serves as an important test case for developing new synthetic methodologies. Recent research has focused on developing efficient, environmentally friendly synthetic routes to morpholine-containing thiazole derivatives using approaches such as microwave-assisted synthesis and green chemistry principles. These methodological studies use compounds like this compound as target molecules to demonstrate the effectiveness and scope of new synthetic approaches.

The academic interest in this compound is also reflected in its inclusion in various chemical databases and research repositories. The compound appears in major databases such as PubChem, where it has been assigned a unique identifier and comprehensive structural and property data. This level of documentation and cataloguing reflects the compound's recognition as a valuable research tool and potential lead compound for further development.

Property Value Database Source
Molecular Formula C8H13N3OS PubChem, Chemical databases
Molecular Weight 199.27-199.28 g/mol Multiple sources
Chemical Abstracts Service Number 3008-61-5 Commercial suppliers
PubChem Compound Identifier 2125344 PubChem database
Synonyms This compound, 4-(Morpholinomethyl)thiazol-2-amine Chemical databases

Current research trends indicate that academic interest in this compound and related compounds will continue to grow as researchers explore new applications in medicinal chemistry, materials science, and synthetic methodology development. The compound's unique structural features and demonstrated synthetic accessibility make it an attractive target for continued investigation and potential commercial development.

Eigenschaften

IUPAC Name

4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAMTLRIAXVZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366650
Record name 4-Morpholin-4-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3008-61-5
Record name 4-Morpholin-4-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analyse Chemischer Reaktionen

CL-59089 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine has shown promise as a bioactive molecule in drug discovery. Its structural features allow it to interact with various biological targets, making it suitable for developing therapeutic agents. Potential pharmacological activities include:

  • Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, suggesting its utility in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it could inhibit cancer cell proliferation, positioning it as a candidate for anticancer drug development .

Biological Research

In biological studies, this compound serves as a tool for exploring biochemical pathways and interactions. It can be utilized in:

  • Enzyme Inhibition Studies : By targeting specific enzymes, the compound can help elucidate metabolic pathways and regulatory mechanisms within cells.
  • Receptor Binding Studies : Its ability to bind to various receptors makes it valuable for studying receptor-ligand interactions and signaling pathways .

Material Science

The unique chemical structure of this compound allows for its application in developing new materials. Potential uses include:

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and strength.
  • Coatings : Its chemical stability may make it suitable for protective coatings in industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study BAnticancer PropertiesShowed inhibition of tumor growth in vitro.
Study CMaterial PropertiesImproved mechanical strength when incorporated into polymer composites.

Wirkmechanismus

The mechanism of action of CL-59089 involves its modulation of sirtuin activity. Sirtuins are involved in the deacetylation of proteins, which affects various cellular processes. CL-59089 interacts with sirtuins, altering their activity and thereby influencing cellular pathways related to aging, metabolism, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazol-2-amine Derivatives

Thiazol-2-amine derivatives vary significantly in pharmacological and physicochemical properties based on substituents. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features
4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine Morpholinylmethyl ~211.29 (calculated) Not reported Not reported Polar morpholine group enhances solubility
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine 4-Methoxyphenyl 190.26 115–213 72–88 Electron-donating methoxy group improves π-π interactions
4-(4-Chlorophenyl)-1,3-thiazol-2-amine 4-Chlorophenyl 224.70 115–213 72–88 Electron-withdrawing chloro group increases lipophilicity
4-(2-Naphthyl)-1,3-thiazol-2-amine 2-Naphthyl 226.29 Not reported 70–83 Bulky aromatic system enhances planar stacking
4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine Morpholinylsulfonylphenyl 325.41 Not reported Not reported Sulfonyl group adds polarity and hydrogen-bonding capacity

Key Observations:

  • Polarity: The morpholinylmethyl group in this compound likely increases aqueous solubility compared to nonpolar substituents (e.g., phenyl, naphthyl). This contrasts with sulfonyl-containing analogs (e.g., 4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine), which may exhibit even higher polarity .
  • Synthetic Yields: Most aryl-substituted thiazol-2-amine derivatives (e.g., 4-methoxyphenyl, 4-chlorophenyl) are synthesized via cyclization of thiourea and ketones, yielding 72–88% .

Biologische Aktivität

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiazole precursors. Various methods have been reported, including the use of microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time .

Biological Activity Overview

The biological activity of this compound is multifaceted, encompassing antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its key biological activities:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, this compound has shown activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis12.5 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 Value (µM)
A549 (lung cancer)5.0
HeLa (cervical cancer)7.5
MCF7 (breast cancer)6.0

These results indicate a promising anticancer profile, particularly against lung and cervical cancers .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase II (CA-II), an enzyme crucial for various physiological processes. The inhibition data are as follows:

Compound IC50 Value (µM)
This compound10.0

This level of inhibition suggests potential therapeutic applications in conditions where CA-II plays a significant role, such as glaucoma and edema .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study involving the testing of various thiazole derivatives found that those incorporating the morpholine moiety exhibited enhanced antibacterial activity compared to their non-morpholine counterparts. This was attributed to improved solubility and bioavailability.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells.

Q & A

Q. What are the common synthetic routes for 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine in academic laboratories?

A widely used method involves the reaction of diazonium salts with acrolein to form 3-aryl-2-chloropropanals, which are then cyclized with thiourea to yield 2-aminothiazole intermediates. These intermediates are further functionalized via chloroacetylation and subsequent reaction with morpholine under reflux conditions . Alternative approaches include Mannich-type reactions, where formaldehyde and morpholine are condensed with thiazole-2-amine precursors in ethanol under reflux, followed by crystallization for purification .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the morpholine methylene linkage and thiazole ring protons.
  • FT-IR to identify amine (-NH₂) and morpholine C-O-C stretching vibrations.
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • Elemental analysis to verify purity and stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is recommended. Data refinement via SHELXL (a component of the SHELX suite) enables precise determination of bond lengths, angles, and anisotropic displacement parameters. For example, monoclinic crystal systems (space group P2₁) have been successfully used to resolve β-sheet packing interactions in related thiazole derivatives .

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

  • Optimized stoichiometry : A 1:1 molar ratio of thiazole-2-amine to morpholine minimizes side products.
  • Reaction time control : Refluxing in ethanol for 10–12 hours ensures complete Mannich reaction without decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from 95% ethanol enhances purity (>95%) .

Q. How can researchers address contradictions in reported biological activities of this compound?

  • Standardized assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols.
  • Computational validation : Perform 3D-QSAR studies to correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with antimicrobial potency .
  • Replicate synthesis : Verify reaction conditions and purity metrics (HPLC ≥98%) to exclude batch-specific variability .

Q. What methodologies establish structure-activity relationships (SAR) for morpholine-thiazole hybrids?

  • 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic fields around the morpholine-thiazole scaffold.
  • Molecular docking : Target enzymes like E. coli dihydrofolate reductase (DHFR) to predict binding affinities.
  • In vitro screening : Test derivatives against Gram-positive/negative bacteria and fungi to validate computational predictions .

Methodological Considerations

Q. How should researchers analyze anisotropic displacement parameters in crystallographic studies?

Employ the ORTEP-3 GUI to visualize thermal ellipsoids and assess positional disorder. Refinement in SHELXL with the Hirshfeld rigid-bond test ensures anisotropic parameters are physically meaningful. For high torsional flexibility in the morpholine ring, constrain equivalent displacement parameters (SIMU/ISOR) during refinement .

Q. What solvent systems are optimal for purifying this compound?

  • Polar protic solvents : Ethanol/water mixtures (7:3 v/v) enable efficient recrystallization.
  • Non-polar mixtures : Ethyl acetate/hexane (1:4 v/v) resolves non-polar byproducts in column chromatography.
  • Avoid DMSO : High boiling point complicates solvent removal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.